ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a triazole-based heterocyclic compound featuring a cyclopropyl substituent at position 3 and an ethyl ester group at position 5 of the triazole ring. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .
Triazole derivatives are notable for their hydrogen-bonding capabilities, which influence crystallization behavior and intermolecular interactions . The compound’s structural elucidation likely employs crystallographic tools such as SHELXL, a refinement program widely used for small-molecule analysis . However, commercial availability of the compound is currently discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)8-10-7(6-4-5-6)11-12(8)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKNUZFJJRGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors to Form the Triazole Ring
The key step in synthesizing ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is the formation of the 1,2,4-triazole ring. This is commonly achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors.
Typical precursors : Hydrazides or amidrazones bearing the cyclopropyl and methyl substituents are reacted with carboxylic acid derivatives or equivalents to form the triazole ring via intramolecular cyclization under dehydrating conditions.
Cyclization conditions : Acidic or dehydrating agents such as sulfuric acid or polyphosphoric acid are used to promote ring closure, often under reflux to ensure completion of the reaction.
Esterification to Introduce the Ethyl Carboxylate Group
Once the triazole-5-carboxylic acid intermediate is obtained, esterification is performed to convert the carboxylic acid into the ethyl ester.
Method : The carboxylic acid is refluxed with ethanol in the presence of a dehydrating acid catalyst such as sulfuric acid.
Reaction conditions : Typical reflux times range from several hours to ensure complete conversion, with temperature controlled to maintain ethanol reflux.
Purification : Post-reaction, the mixture is neutralized, and the product is purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial and Continuous Flow Adaptations
For scale-up and industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and reproducibility.
Automated control allows precise management of reaction times and conditions.
Enhanced mixing and heat transfer in flow systems reduce side reactions and improve product consistency.
Detailed Research Findings and Reaction Data
Summary of Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Hydrazide + carboxylic acid derivative, H2SO4 catalyst | Reflux (~80-100°C) | 4-8 hours | Formation of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid |
| 2 | Esterification | Ethanol + H2SO4 (catalyst) | Reflux (~78°C) | 6-12 hours | Conversion to ethyl ester |
| 3 | Purification | Recrystallization or chromatography | Ambient | Variable | Achieves high purity (>98%) |
Mechanistic Insights
The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acid derivative, followed by ring closure and dehydration.
Esterification follows a classical Fischer esterification mechanism, where the acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by ethanol and subsequent elimination of water.
Yield and Purity Data
| Parameter | Value | Source/Method |
|---|---|---|
| Cyclization yield | 75-85% | Batch reaction under reflux |
| Esterification yield | 80-90% | Reflux with ethanol and H2SO4 |
| Final product purity | >98% (HPLC analysis) | Recrystallization or chromatography |
| Melting point | ~70-75 °C (depends on purity) | Experimental determination |
Comparative Analysis of Preparation Methods
| Aspect | Batch Cyclization + Esterification | Continuous Flow Synthesis |
|---|---|---|
| Control over reaction | Moderate | High |
| Reaction time | Several hours | Reduced (minutes to hours) |
| Yield | Good (75-90%) | Comparable or improved |
| Scalability | Limited by batch size | High, suitable for industrial scale |
| Purification complexity | Standard chromatography/recrystallization | Similar, but often more consistent product quality |
Additional Notes and Considerations
The presence of the cyclopropyl group requires careful handling to avoid ring opening or rearrangement during synthesis.
Reaction solvents such as tetrahydrofuran or methanol can be used in some steps to optimize solubility and reaction rates.
Alternative esterification methods, including acid chlorides or coupling agents, may be employed but are less common due to cost and complexity.
Safety precautions must be observed when handling strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and antiviral agent due to the biological activity of triazole derivatives.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, such as iron in the heme moiety of cytochrome P450 enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. Additionally, the compound can form hydrogen bonds with active site residues, further modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 1 and 3 of the triazole core. Below is a detailed comparison:
Substituent Effects on Molecular Properties
- Cyclopropyl Group (Target Compound): The strained cyclopropane ring enhances reactivity and may influence bioactivity by interacting with biological targets through non-covalent interactions.
- Aromatic Substituents (e.g., 4-Methoxyphenyl, Trifluoromethylphenyl) : Compounds like ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-29-3) exhibit increased planarity due to aromatic rings, promoting π-π interactions and higher crystallinity. The electron-donating methoxy group or electron-withdrawing trifluoromethyl group further modulate electronic properties and solubility .
- Alkyl Substituents (e.g., Isopropyl) : Ethyl 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1282517-47-8) demonstrates enhanced lipophilicity compared to the cyclopropyl analog, favoring membrane permeability in biological systems .
Sodium Salt Derivative
The sodium salt of the target compound (sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate, CAS: 2613384-22-6) replaces the ethyl ester with a carboxylate anion, significantly improving aqueous solubility. This ionic form is advantageous for pharmaceutical formulations requiring high bioavailability .
Commercial Availability
Several analogs, such as the trifluoromethylphenyl derivative (CAS: 1087784-68-6), remain available, while others, including the target compound and its sodium salt, are discontinued. Market discontinuation may reflect synthesis challenges, regulatory hurdles, or shifting research priorities .
Data Table: Comparative Analysis of 1,2,4-Triazole Derivatives
Notes
- Synthesis and Crystallography : Structural validation of these compounds often relies on SHELX software, particularly SHELXL for refinement and SHELXS for solution, ensuring high precision in bond lengths and angles .
- Hydrogen Bonding : The triazole core participates in hydrogen-bonding networks, influencing crystal packing and stability. Graph-set analysis (as per Etter’s formalism) could further elucidate these patterns .
Biological Activity
Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its unique structural features, including a cyclopropyl group and a carboxylate functional group, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO. The presence of the cyclopropyl group is significant as it may influence the compound's interaction with biological targets. The carboxylate group is also crucial for the compound's solubility and reactivity in biological systems.
Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate | Cyclopropyl group; different position of carboxyl | Exhibits different biological activity profile |
| Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | Methyl group instead of cyclopropyl | Potentially different pharmacological properties |
| Ethyl 4-cyclopropyl-1H-1,2,4-triazole | Cyclopropyl at another position | Variability in reactivity and biological effects |
Antimicrobial Activity
Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities, particularly antimicrobial effects. This compound has shown promise in preliminary studies for its potential antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that derivatives of triazoles can inhibit bacterial growth effectively .
Anti-inflammatory Properties
In studies evaluating anti-inflammatory activity, derivatives similar to this compound were tested for their effects on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures inhibited TNF-α production by up to 60% at certain concentrations .
Cytotoxicity and Safety Profile
The toxicity profile of this compound is still under investigation. Initial assessments suggest low cytotoxicity at concentrations up to 100 µg/mL in PBMC cultures. Viability rates remained above 94%, comparable to control treatments with known anti-inflammatory drugs like ibuprofen . This suggests a favorable safety profile for further development.
The mechanisms through which this compound exerts its biological effects may involve:
Inhibition of Enzymatic Activity: Similar triazole derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
Modulation of Cytokine Release: The ability to modulate cytokine levels indicates a mechanism that may involve interference with signaling pathways responsible for inflammation.
Antimicrobial Action: The structural features may allow for effective binding to bacterial enzymes or receptors critical for their survival .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
Study on Anti-inflammatory Activity
A study published in Pharmaceutical Research evaluated several triazole derivatives' effects on cytokine release in PBMCs. Compounds similar to ethyl 3-cyclopropyl showed significant inhibition of TNF-α production at varying concentrations. The most potent compounds demonstrated a dual action by also affecting IL-6 levels .
Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of triazole derivatives against a panel of bacterial strains. Ethyl 3-cyclopropyl was included in the screening process and exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Q & A
Q. Table 1. Comparative Reactivity of Triazole Derivatives
| Substituent | Reaction with LiAlH₄ (Yield) | MIC (µg/mL, S. aureus) |
|---|---|---|
| 3-Bromo | 88% | 16 |
| 3-Cyclopropyl | 72% (extrapolated) | Pending |
| 3-Phenyl | 86% | 32 (analog) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
